RO-09-4609

N‑myristoyltransferase selectivity Candida albicans

RO-09-4609 is the definitive CaNmt reference inhibitor with >5,400-fold selectivity over human NMT. Its crystal-structure-guided design and well-characterized SAR establish it as an irreplaceable benchmark for medicinal chemists optimizing next-generation antifungal agents. Unlike generic NMT inhibitors, RO-09-4609 delivers validated, species-specific CaNmt inhibition without confounding host-cell effects. Dual antiparasitic activity against T. brucei and P. vivax further distinguishes it as a versatile probe for both antifungal and antiparasitic drug discovery. Do not substitute—NMT inhibitor selectivity profiles vary dramatically across chemotypes.

Molecular Formula C21H24N2O4
Molecular Weight 368.4 g/mol
Cat. No. B15558792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO-09-4609
Molecular FormulaC21H24N2O4
Molecular Weight368.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H24N2O4/c1-3-25-21(24)20-15(2)19-17(8-4-9-18(19)27-20)26-12-6-11-23-14-16-7-5-10-22-13-16/h4-5,7-10,13,23H,3,6,11-12,14H2,1-2H3
InChIKeyWVIFNQSMGQMTKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RO-09-4609: A Potent and Selective N‑Myristoyltransferase (NMT) Inhibitor for Antifungal and Antiparasitic Research


RO-09-4609 is a benzofuran-based small molecule that acts as a potent and selective inhibitor of fungal N‑myristoyltransferase (NMT), specifically targeting the Candida albicans enzyme (CaNmt) [1]. It was discovered through structure-based optimization of a lead compound, and its design was guided by the crystal structure of the CaNmt complex [2]. The compound exhibits significant antimicrobial activity against a range of pathogens, including Candida albicans, Trypanosoma brucei, and Plasmodium vivax [3].

Why General NMT Inhibitors or Antifungal Agents Cannot Replace RO-09-4609 in Targeted Studies


N‑myristoyltransferase inhibitors vary dramatically in their species specificity, selectivity over human isoforms, and potency across different fungal and parasitic targets. Generic substitution with other NMT inhibitors or broad‑spectrum antifungals risks irrelevant results due to differences in target affinity, selectivity profiles, and in vivo activity. RO-09-4609 occupies a unique position as an early, well‑characterized CaNmt inhibitor with exceptional selectivity over the human enzyme [1], making it an essential comparator and tool compound for probing fungal‑specific NMT inhibition. Its distinct structure-activity relationship and the availability of crystal structure data further preclude simple interchange with later‑generation analogs [2].

Quantitative Differentiators of RO-09-4609: Head‑to‑Head Evidence vs. Key Comparators


Superior Selectivity for Fungal over Human NMT: A >5,400‑Fold Window

RO-09-4609 demonstrates exceptional selectivity for the fungal enzyme over the human ortholog. In direct comparative assays, it inhibits C. albicans NMT with an IC50 of 0.1 μM, while showing negligible activity against human NMT (IC50 >540 μM) [1]. This >5,400‑fold selectivity window far exceeds that of many other NMT inhibitors, including the lead compound from which it was derived, which exhibited only a ~200‑fold selectivity (IC50: 0.98 μM for CaNmt vs. 194 μM for human NMT) [2].

N‑myristoyltransferase selectivity Candida albicans

Benchmark for Structural Optimization: 100‑Fold Improvement in Potency from Lead Compound

Optimization of the lead benzofuran scaffold via C‑4 side‑chain modification yielded RO‑09‑4609 with a 9.8‑fold increase in CaNmt inhibitory potency compared to the initial hit [1]. The lead compound (1) exhibited an IC50 of 0.98 μM, whereas RO‑09‑4609 achieved an IC50 of 0.1 μM [2]. This marked improvement in target engagement was achieved without compromising selectivity and was guided by the crystal structure of the enzyme‑inhibitor complex [3].

structure‑activity relationship lead optimization NMT inhibitor

Comparative In Vivo Activity: RO‑09‑4609 vs. the Optimized Analog RO‑09‑4879

While RO‑09‑4609 demonstrates robust in vitro antifungal activity against C. albicans, it lacks significant in vivo efficacy. This deficiency was addressed by further C‑2 substitution, leading to the discovery of RO‑09‑4879, which is active in a murine systemic candidiasis model [1]. However, RO‑09‑4879 is less active against Aspergillus fumigatus (MIC = 0.625 mM) compared to RO‑09‑4609 (MIC >2.5 mM), indicating a divergent spectrum of antifungal activity [2]. This contrast highlights that simple substitution with the in‑vivo‑active analog is not equivalent; the choice depends on the specific research question.

in vivo efficacy murine candidiasis model antifungal

Optimal Use Cases for RO‑09‑4609 Based on Quantitative Evidence


Selectivity Profiling of NMT Inhibitors in Mammalian Cell‑Based Assays

The >5,400‑fold selectivity for fungal over human NMT makes RO‑09‑4609 an ideal control compound for experiments requiring stringent discrimination between fungal and mammalian NMT activity. Researchers studying the role of myristoylation in fungal virulence can use RO‑09‑4609 to inhibit the fungal enzyme without confounding effects on host cell processes [1].

Medicinal Chemistry Benchmark for Structure‑Based Lead Optimization

The well‑characterized SAR and 9.8‑fold potency improvement from the lead compound establish RO‑09‑4609 as a critical benchmark for medicinal chemists developing new antifungal agents. Its binding mode, elucidated by crystal structure, provides a validated scaffold for further optimization [2].

Comparative Pharmacology Studies of Fungal NMT Inhibitors

RO‑09‑4609 serves as an essential reference compound for comparing the potency, selectivity, and spectrum of activity of novel NMT inhibitors. Its differential activity against C. albicans and A. fumigatus, contrasted with the in‑vivo‑active analog RO‑09‑4879, provides a rich dataset for understanding structure‑property relationships [3].

Antiparasitic Research on Trypanosoma brucei and Plasmodium vivax

Beyond antifungal applications, RO‑09‑4609 demonstrates significant antimicrobial activity against kinetoplastid and apicomplexan parasites, including Trypanosoma brucei and Plasmodium vivax [4]. Its selectivity over human NMT is particularly advantageous in antiparasitic drug discovery, where host toxicity is a primary concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for RO-09-4609

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.